molecular formula C12H10BrIN2O B1378903 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine CAS No. 1403766-75-5

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B1378903
CAS No.: 1403766-75-5
M. Wt: 405.03 g/mol
InChI Key: GGYUXSJSSRMQOW-UHFFFAOYSA-N
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Description

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: is a heterocyclic compound with a complex structure that includes bromine, iodine, and a fused imidazo-oxazepine ring system. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves precise control of reaction parameters to achieve the required chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry: In organic synthesis, 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents .

Industry: While its industrial applications are limited, the compound’s derivatives may be used in the development of new materials with specific properties, such as improved stability or reactivity .

Mechanism of Action

The exact mechanism of action of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogenated and fused ring structure. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 9-Bromo-2-chloro-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
  • 9-Iodo-2-bromo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
  • 10-Methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Uniqueness: The presence of both bromine and iodine atoms in 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

9-bromo-2-iodo-10-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrIN2O/c1-7-4-8-10(5-9(7)13)17-3-2-16-6-11(14)15-12(8)16/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYUXSJSSRMQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCN3C2=NC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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